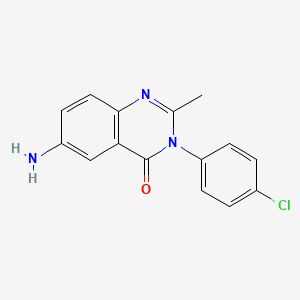

![molecular formula C13H8FN3O3 B2515080 2-氰基-2-[(5-氟-1-苯并呋喃-2-基)亚甲基]乙酰脲 CAS No. 1445757-76-5](/img/structure/B2515080.png)

2-氰基-2-[(5-氟-1-苯并呋喃-2-基)亚甲基]乙酰脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

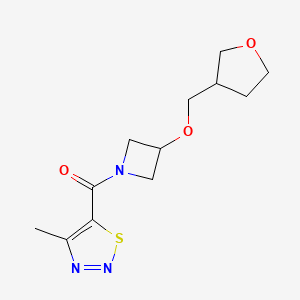

The compound 2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea is a functionalized heterocyclic molecule that is likely to possess a range of biological activities due to its structural complexity. The presence of a cyano group and a urea moiety within its structure suggests potential utility in medicinal chemistry and as a building block for further chemical transformations.

Synthesis Analysis

The synthesis of related cyanoacetyl urea derivatives has been explored in the literature. For instance, the use of urea as an organo-catalyst in the multicomponent synthesis of various heterocycles has been reported . This method involves a tandem Knoevenagel–cyclocondensation reaction, which could potentially be adapted for the synthesis of 2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea. Additionally, the synthesis of poly-functionalized pyrimidines using cyanoacetyl urea as a precursor has been described, indicating the versatility of the cyanoacetyl urea scaffold in heterocyclic synthesis .

Molecular Structure Analysis

The molecular structure of 2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea would be characterized by the presence of a benzofuran moiety, which is known for its pharmacological importance, and a cyanoacetyl group that can participate in various chemical reactions. The urea group is a common feature in many biologically active compounds and can engage in hydrogen bonding, which may influence the compound's interaction with biological targets.

Chemical Reactions Analysis

The cyano and urea functional groups in the compound are reactive sites that can undergo various chemical reactions. The cyano group can be involved in nucleophilic addition reactions, while the urea moiety can participate in reactions such as the Lossen rearrangement . This rearrangement has been utilized for the synthesis of ureas from carboxylic acids, which could be a relevant reaction for modifying the urea part of the molecule to generate new derivatives.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of cyanoacetyl urea derivatives. These might include moderate solubility in organic solvents, the potential for crystallinity due to the presence of multiple functional groups capable of forming hydrogen bonds, and reactivity towards nucleophiles due to the cyano group. The fluorine atom on the benzofuran ring could also influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets.

科学研究应用

合成方法和应用

化学合成和环境效益一项研究展示了使用 2-氰基-2-(4-硝基苯磺酰氧亚氨基)乙酸乙酯合成脲,突出了一个环保且具有成本效益的方法。这表明该化合物具有在创造环境可持续的化学反应中的潜在应用 (Thalluri 等人,2014)。

杂环合成对氰基乙酰脲的研究展示了其在合成多官能化嘧啶中的效用,表明该化合物在开发具有各种生物活性的药物中的作用 (Othman 等人,2018)。

抗菌和抗癌潜力研究重点是合成具有潜在抗菌和抗癌活性的苯并呋喃衍生物。例如,苯并呋喃基芳基脲和氨基甲酸酯已经过评估其生物学意义,表明此类结构在药物化学中的重要性 (Kumari 等人,2019)。

催化和绿色化学研究将尿素用作多组分反应中的新型有机催化剂,在室温下,强调了该化合物在促进环境友好的化学过程中的作用。这反映了尿素衍生物在催化和可持续化学实践中的更广泛适用性 (Brahmachari & Banerjee,2014)。

传感和检测合成 N-(氰基(萘-1-基)甲基)苯甲酰胺衍生物用于比色传感氟离子,说明了此类化合物在分析化学中的潜在用途,特别是在开发环境和健康相关应用的传感器中 (Younes 等人,2020)。

作用机制

未来方向

属性

IUPAC Name |

N-carbamoyl-2-cyano-3-(5-fluoro-1-benzofuran-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN3O3/c14-9-1-2-11-7(3-9)4-10(20-11)5-8(6-15)12(18)17-13(16)19/h1-5H,(H3,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NELSNSHKQQIQRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(O2)C=C(C#N)C(=O)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

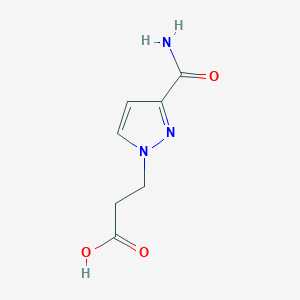

![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2514998.png)

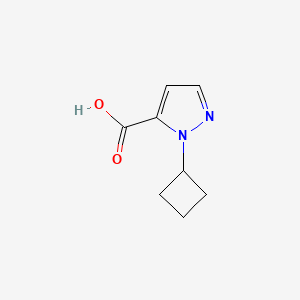

![(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-phenylethenesulfonamide](/img/structure/B2515004.png)

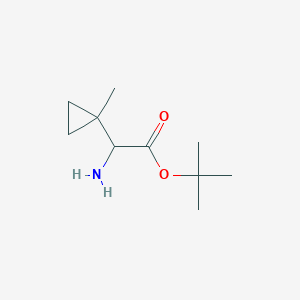

![1-[1-(Adamantan-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2515006.png)

![6-Cyclopropyl-2-{[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2515014.png)

![1-(2-hydroxyethyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2515019.png)